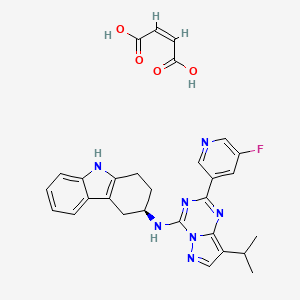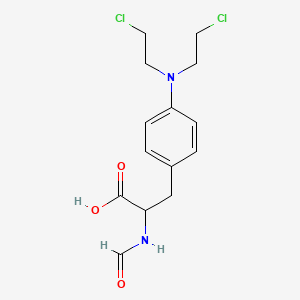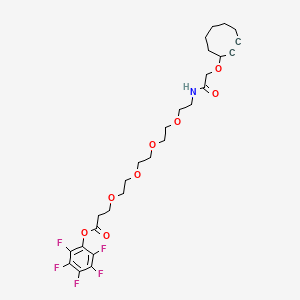
cyclo(RLsKDK)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo(Arg-Leu-D-Ser-Lys-Asp-Lys), commonly referred to as cyclo(RLsKDK), is a cyclic peptide known for its potent inhibitory effects on the metalloproteinase ADAM8.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclo(Arg-Leu-D-Ser-Lys-Asp-Lys) involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The peptide chain is then cyclized to form the cyclic structure. The reaction conditions typically involve the use of coupling reagents like HBTU or HATU and bases such as DIPEA .
Industrial Production Methods
Industrial production of cyclo(Arg-Leu-D-Ser-Lys-Asp-Lys) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The final product undergoes rigorous purification processes, including high-performance liquid chromatography (HPLC), to achieve high purity .
Análisis De Reacciones Químicas
Types of Reactions
Cyclo(Arg-Leu-D-Ser-Lys-Asp-Lys) primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
Cyclo(Arg-Leu-D-Ser-Lys-Asp-Lys) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization techniques.
Biology: Investigated for its role in inhibiting ADAM8, which is involved in various biological processes including cell adhesion and migration.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases and cancer.
Industry: Utilized in the development of novel therapeutic agents and as a tool for drug discovery.
Mecanismo De Acción
Cyclo(Arg-Leu-D-Ser-Lys-Asp-Lys) exerts its effects by specifically inhibiting the metalloproteinase ADAM8. It binds to the disintegrin domain of ADAM8, preventing its enzymatic activity. This inhibition leads to reduced cell invasion and metastasis, particularly in cancer cells. The compound also affects signaling pathways such as the ERK1/2 pathway, contributing to its anti-cancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclo(Arg-Leu-D-Ser-Lys-Asp-Lys) TFA
- Cyclo(Arg-Leu-D-Ser-Lys-Asp-Lys) HCl
Uniqueness
Cyclo(Arg-Leu-D-Ser-Lys-Asp-Lys) stands out due to its high specificity and potency in inhibiting ADAM8. Its cyclic structure provides enhanced stability and bioavailability compared to linear peptides. Additionally, its ability to reduce tumor load and improve survival rates in animal models highlights its therapeutic potential .
Propiedades
Fórmula molecular |
C31H57N11O9 |
|---|---|
Peso molecular |
727.9 g/mol |
Nombre IUPAC |
2-[(2S,5S,8S,11S,14R,17S)-5,17-bis(4-aminobutyl)-8-[3-(diaminomethylideneamino)propyl]-14-(hydroxymethyl)-11-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetic acid |
InChI |
InChI=1S/C31H57N11O9/c1-17(2)14-21-28(49)42-23(16-43)30(51)39-19(9-4-6-12-33)26(47)41-22(15-24(44)45)29(50)38-18(8-3-5-11-32)25(46)37-20(27(48)40-21)10-7-13-36-31(34)35/h17-23,43H,3-16,32-33H2,1-2H3,(H,37,46)(H,38,50)(H,39,51)(H,40,48)(H,41,47)(H,42,49)(H,44,45)(H4,34,35,36)/t18-,19-,20-,21-,22-,23+/m0/s1 |
Clave InChI |
RMLJWJUSXLSCMR-RCTKEMKKSA-N |
SMILES isomérico |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC(=O)O)CCCCN)CO |
SMILES canónico |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC(=O)O)CCCCN)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4S)-4-acetyl-10-[(1R,2R)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-8,9-dihydroxy-3-methyl-4H-anthracen-1-one](/img/structure/B11930306.png)
![N-[2-[[3-(4-chlorophenyl)prop-2-enyl-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide;hydrochloride](/img/structure/B11930307.png)
![(9S)-N-[(3-Methoxy-2-thienyl)methyl]-9-(2-pyridinyl)-6-oxaspiro[4.5]decane-9-ethanamine](/img/structure/B11930310.png)



![[(1R,3R,4S,6R,8S,9S,10S,12R,13R,14S,15S)-1,10,12,14-tetraacetyloxy-9-benzoyloxy-3,7,7,15-tetramethyl-11-methylidene-2-oxo-5-oxatricyclo[11.3.0.04,6]hexadecan-8-yl] pyridine-3-carboxylate](/img/structure/B11930337.png)


![undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[[2-(methylamino)-3,4-dioxocyclobuten-1-yl]amino]propyl]amino]octanoate](/img/structure/B11930361.png)
![(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B11930362.png)

